Cas no 99735-43-0 ((3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid)
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid
- (1′R,3R)-(+)-1-(1′-Phenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid
- (1'R, 3R)-1-(1'-PHENYLETHYL)-5-OXO-3-PYRROLIDINE CARBOXYLIC ACID
- (1'r,3r)-(+)-1-(1'-phenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid
- (3S)-5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic acid
- (3R)-5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
- (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
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- MDL: MFCD02625781
- Inchi: 1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11-/m1/s1
- InChI Key: CFGKWSDAMXTRHE-MWLCHTKSSA-N
- SMILES: O=C1C[C@@H](C(=O)O)CN1[C@H](C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 233.10500
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.9
- Topological Polar Surface Area: 57.6
Experimental Properties
- Color/Form: solid
- Melting Point: 210-213 °C (lit.)
- PSA: 57.61000
- LogP: 1.61860
- Optical Activity: [α]20/D +103°, c = 1 in NaOH
- Solubility: Not determined
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 24/25
- HazardClass:IRRITANT
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 534366-1G |
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid |
99735-43-0 | 97% | 1G |
¥1034.74 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R854625-1g |
(1′R,3R)-(+)-1-(1′-Phenylethyl)-5-oxo-3-pyrrolidinecarboxylic acid |
99735-43-0 | 95% | 1g |
478.00 | 2021-05-17 | |
| TRC | O992128-1g |
5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic Acid |
99735-43-0 | 1g |
$ 50.00 | 2022-06-03 | ||
| TRC | O992128-5g |
5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic Acid |
99735-43-0 | 5g |
$ 135.00 | 2022-06-03 | ||
| TRC | O992128-10g |
5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylic Acid |
99735-43-0 | 10g |
$ 210.00 | 2022-06-03 | ||
| Alichem | A109011764-25g |
(3R)-5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid |
99735-43-0 | 96% | 25g |
$247.20 | 2023-08-31 | |
| Alichem | A109011764-100g |
(3R)-5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid |
99735-43-0 | 96% | 100g |
$588.00 | 2023-08-31 | |
| Chemenu | CM326112-10g |
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid |
99735-43-0 | 95+% | 10g |
$72 | 2021-06-09 | |
| Chemenu | CM326112-25g |
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid |
99735-43-0 | 95+% | 25g |
$145 | 2021-06-09 | |
| Chemenu | CM326112-50g |
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid |
99735-43-0 | 95+% | 50g |
$242 | 2021-06-09 |
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid Suppliers
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Additional information on (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Introduction to (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid (CAS No. 99735-43-0)
CAS No. 99735-43-0 refers to a specific chemical compound known as (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid, a molecule of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its complex stereochemical configuration, has garnered attention due to its potential biological activities and structural features that make it a valuable scaffold for drug discovery.
The molecular structure of (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid consists of a pyrrolidine core substituted with an oxo group at the 5-position and an (1R)-1-phenylethyl side chain at the 1-position. This arrangement imparts unique electronic and steric properties to the molecule, which are critical in determining its interaction with biological targets. The stereochemistry, particularly the absolute configuration at the 3-position of the pyrrolidine ring, plays a pivotal role in its pharmacological profile.
In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and structural versatility. Pyrrolidine derivatives, in particular, have been extensively studied for their potential applications in treating various diseases, including neurological disorders, inflammation, and cancer. The compound (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid represents an advanced scaffold that builds upon earlier pyrrolidine-based drugs, incorporating modifications that enhance potency and selectivity.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of novel therapeutic agents. The presence of both an oxo group and a phenylethyl side chain creates multiple sites for functionalization, allowing medicinal chemists to explore a wide range of structural variations. This flexibility is crucial in optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
Recent studies have highlighted the importance of stereochemistry in determining the efficacy of pharmaceutical compounds. The specific (3R) configuration at the 3-position of the pyrrolidine ring in (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid has been shown to significantly influence its binding affinity and pharmacological activity. This underscores the need for precise synthetic methodologies to ensure the correct stereochemical outcome during drug development.
The synthesis of (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid presents unique challenges due to its complex stereochemical requirements. Advanced synthetic techniques, such as asymmetric hydrogenation and chiral resolution methods, are often employed to achieve high enantiomeric purity. These methods are essential for ensuring that the final product exhibits the desired biological activity without unwanted side effects.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid and its potential biological targets. These studies provide insights into binding modes, affinity determinants, and possible allosteric sites, guiding the design of more effective derivatives. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery pipelines.
The pharmacological profile of (3R)-5-oxyo-(S)-(2-methylpropyl)pyrrolidinone has been explored in several preclinical studies. Initial findings suggest that this compound exhibits promising activity against certain enzymatic targets relevant to human health conditions. For instance, it has shown inhibitory effects on enzymes involved in inflammation pathways, making it a potential candidate for treating chronic inflammatory diseases.
Furthermore, the compound's ability to cross biological membranes efficiently is another critical factor contributing to its therapeutic potential. Studies on its pharmacokinetic properties indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for developing safe and effective drugs.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs on the market today are derived from natural products or their modified analogs. The pyrrolidine core found in (3R)-5-oxyo-(S)-(2-methylpropyl)pyrrolidinone shares structural similarities with several bioactive natural products known for their medicinal properties. This connection provides a rich foundation for further exploration and optimization.
Future research directions may focus on exploring derivative libraries based on this scaffold to identify more potent and selective analogs. Techniques such as high-throughput screening (HTS) and structure-based drug design (SBDD) will be instrumental in accelerating this process. Additionally, investigating the compound's mechanism of action will provide deeper insights into its therapeutic benefits and help identify new therapeutic opportunities.
The development of novel pharmaceuticals is an iterative process that requires collaboration across multiple disciplines—chemistry, biology, pharmacology, and medicine. The compound (3R)-5-oxyo-(S)-(2-methylpropyl)pyrrolidinone, with its intriguing structure and promising preclinical data, exemplifies how interdisciplinary research can lead to breakthroughs in drug discovery.
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